molecular formula C27H31ClN2O2 B1292708 (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride CAS No. 77481-82-4

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

Cat. No. B1292708
CAS RN: 77481-82-4
M. Wt: 451.0 g/mol
InChI Key: JYDIJFKNXHPWBJ-CSAHVZPWSA-M
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Description

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride is a useful research compound. Its molecular formula is C27H31ClN2O2 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polymorphic Forms of Medicinal Compounds : A study by Ravikumar & Sridhar (2007) on an orthorhombic polymorph of palonosetron hydrochloride, which is closely related to the chemical compound , reveals insights into the polymorphic forms of anti-emetic and anti-nausea agents. This research contributes to the understanding of different molecular arrangements in drugs (Ravikumar & Sridhar, 2007).

  • Novel Polymeric Zinc (II) Complexes : Adejoro & Oyeneyin (2013) synthesized and characterized a novel polymeric zinc (II) complex of quinine, closely related to the compound. This study contributes to our understanding of the geometric and thermodynamic properties of such complexes, significant in the field of material science and pharmacology (Adejoro & Oyeneyin, 2013).

  • Synthesis Techniques in Organic Chemistry : Kumar & Perumal (2007) explored a method for the synthesis of 4-methoxyquinolines, which relates to the structural features of the compound . This research provides valuable insight into efficient and cost-effective synthesis methods in organic chemistry (Kumar & Perumal, 2007).

  • Catalysis in Organic Synthesis : Salari, Mosslemin, & Hassanabadi (2017) discussed the use of 1,4-diaza-bicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of certain organic compounds. This highlights the importance of such bicyclic structures in catalysis, a key aspect of organic synthesis (Salari et al., 2017).

  • Crystal Structure Analysis : Research by Ryttersgaard & Larsen (1998) on quininium hydrogen tartrate hemihydrate, which includes a component structurally similar to the compound , provides valuable information on the unique conformation and crystal structure of such compounds (Ryttersgaard & Larsen, 1998).

Mechanism of Action

Target of Action

N-Benzylquinidinium Chloride is primarily used as a chiral phase transfer catalyst (PTC) . As a PTC, it facilitates the migration of a reactant from one phase to another and increases the rate of reaction.

Mode of Action

As a chiral phase transfer catalyst, N-Benzylquinidinium Chloride operates by transferring a reactant from the aqueous phase, where it is soluble, to the organic phase, where the reaction occurs . This transfer is facilitated by the compound’s unique structure, which allows it to interact with both phases.

Biochemical Pathways

The specific biochemical pathways affected by N-Benzylquinidinium Chloride are dependent on the reaction it is catalyzing. As a phase transfer catalyst, it can be involved in a wide variety of reactions, each with its own unique set of pathways .

Result of Action

The result of N-Benzylquinidinium Chloride’s action is the facilitation of chemical reactions that would otherwise be slow or impossible. By acting as a phase transfer catalyst, it enables reactants to move between phases and react more efficiently .

Action Environment

The efficacy and stability of N-Benzylquinidinium Chloride as a phase transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . It is stable under normal temperatures and pressures and can be stored at room temperature in well-closed, light-resistant containers .

Biochemical Analysis

Biochemical Properties

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors, influencing their activity and leading to downstream biochemical effects. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to significant physiological outcomes, making the compound a subject of interest in biomedical research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is crucial for developing targeted therapies and elucidating the compound’s role in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies provide insights into the compound’s potential therapeutic applications and its behavior under different experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, as well as toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biological effects and potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane, which is synthesized from (S)-quinic acid. The second intermediate is 6-methoxyquinolin-4-ylmethanol, which is synthesized from 6-methoxyquinoline. These two intermediates are then coupled using standard coupling reagents to form the final product, (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride.", "Starting Materials": [ "(S)-quinic acid", "6-methoxyquinoline", "Benzyl chloride", "Sodium hydroxide", "Ethyl vinyl ether", "Thionyl chloride", "Triethylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Synthesis of (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane:", "1. Convert (S)-quinic acid to the corresponding methyl ester using methanol and hydrochloric acid.", "2. Convert the methyl ester to the corresponding acid chloride using thionyl chloride.", "3. React the acid chloride with ethyl vinyl ether and triethylamine to form the corresponding enamine.", "4. React the enamine with benzyl chloride to form (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane.", "Synthesis of 6-methoxyquinolin-4-ylmethanol:", "1. React 6-methoxyquinoline with sodium hydroxide and methanol to form the corresponding methoxyquinoline.", "2. React the methoxyquinoline with formaldehyde and hydrogen chloride to form 6-methoxyquinolin-4-ylmethanol.", "Coupling of intermediates to form final product:", "1. React (S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octane with 6-methoxyquinolin-4-ylmethanol using standard coupling reagents to form (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride." ] }

CAS RN

77481-82-4

Molecular Formula

C27H31ClN2O2

Molecular Weight

451.0 g/mol

IUPAC Name

(S)-[(1R,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29-;/m0./s1

InChI Key

JYDIJFKNXHPWBJ-CSAHVZPWSA-M

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-]

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]

Origin of Product

United States

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